3-Ethyl-5-(methylthio)benzoic acid
Description
3-Ethyl-5-(methylthio)benzoic acid is a substituted benzoic acid derivative featuring an ethyl group at the 3-position and a methylthio (-SMe) group at the 5-position of the benzene ring. Substituted benzoic acids are pivotal in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric profiles. The ethyl and methylthio substituents likely influence its lipophilicity, acidity, and reactivity compared to simpler benzoic acids or derivatives with other functional groups.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-ethyl-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H12O2S/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
AIVIYDZHRRFOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)SC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene followed by thiolation. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a thiolating agent like methylthiol (CH3SH).
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
3-Ethyl-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The trifluoromethyl group in is strongly electron-withdrawing, lowering the pKa of the benzoic acid (increased acidity) compared to the ethyl group in the target compound, which is electron-donating. Methylthio (-SMe) is a weak electron-donor via sulfur’s lone pairs, whereas methoxy (-OMe) in is a stronger electron-donor. This difference impacts resonance stabilization and reactivity in electrophilic substitution reactions.
Lipophilicity :
Acidity :
- The target compound’s acidity is expected to be slightly higher than unsubstituted benzoic acid (pKa ~4.2) due to the weak electron-donating effects of ethyl and methylthio groups. In contrast, the trifluoromethyl analog would exhibit significantly lower pKa (stronger acid).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
